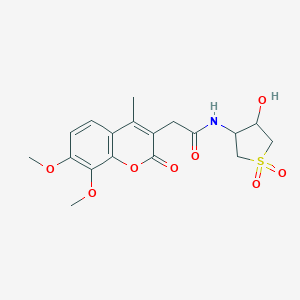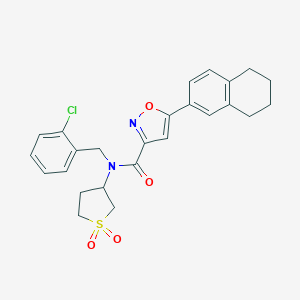![molecular formula C26H37N3O4 B264288 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It has also been suggested that it may act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of tumor cells in vitro and in vivo. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research involving 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide. One potential direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of this compound for use in medical applications.
Méthodes De Synthèse
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide involves a series of chemical reactions. The starting material is 7-hydroxy-4-methylcoumarin, which is reacted with methyl iodide to form 7-methoxy-4-methylcoumarin. This compound is then reacted with 1-(4-methyl-1-piperazinyl)cyclohexanol to form 7-methoxy-4-methylcoumarin-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide.
Applications De Recherche Scientifique
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in vitro and in vivo. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H37N3O4 |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C26H37N3O4/c1-19-21-8-7-20(32-3)17-23(21)33-25(31)22(19)9-10-24(30)27-18-26(11-5-4-6-12-26)29-15-13-28(2)14-16-29/h7-8,17H,4-6,9-16,18H2,1-3H3,(H,27,30) |
Clé InChI |
HWTHONVGDQFJNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264220.png)
![(6Z)-6-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264229.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)
![1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B264236.png)



![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264256.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264260.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264272.png)
